3-Chloro-4-isopropoxyphenylboronic acid
Overview
Description
3-Chloro-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and an isopropoxy group at the fourth position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-isopropoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (this compound) transfers an organic group to a transition metal .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like this compound) with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound could have good bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where this compound donates an organic group to a transition metal .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a base and a palladium catalyst . Additionally, the reaction conditions need to be mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-Chloro-4-isopropoxyphenylboronic acid are not fully understood. It is known to participate in various biochemical reactions. For instance, it is used as a reactant in the preparation of alkyl and aryl quinones . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to participate in the preparation of alkyl and aryl quinones , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid typically involves the borylation of 3-chloro-4-isopropoxybenzene. One common method is the reaction of 3-chloro-4-isopropoxybenzene with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-4-isopropoxyphenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is employed in the production of materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 3-Chloro-4-methoxyphenylboronic acid
- 3-Chloro-4-ethoxyphenylboronic acid
- 3-Chloro-4-propoxyphenylboronic acid
Comparison: 3-Chloro-4-isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence the electronic properties and reactivity of the compound. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity and selectivity in cross-coupling reactions .
Properties
IUPAC Name |
(3-chloro-4-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBWTULFEPFOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391969 | |
Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-56-0 | |
Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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